molecular formula C21H20N2O6S2 B2918346 4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1115871-63-0

4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B2918346
CAS No.: 1115871-63-0
M. Wt: 460.52
InChI Key: FFPIIJWDPYETTI-UHFFFAOYSA-N
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Description

The compound “4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one” is a complex organic molecule that contains several functional groups. It has a pyrido[2,3-b]pyrazine core, which is a type of nitrogen-containing heterocyclic compound . This core is substituted with a benzyl group, a phenoxyacetyl group, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrido[2,3-b]pyrazine core would contribute to the rigidity of the molecule, while the piperazine ring could potentially introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, it might have different solubility properties depending on the solvent used .

Scientific Research Applications

Orthogonal Protection Strategy for Piperazines Synthesis

An orthogonal protection strategy has been developed for the synthesis of 2-substituted piperazines, which are essential in pharmaceutical chemistry. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, serving as orthogonally protected piperazines, allow for the preparation of a variety of 2-substituted piperazines. These compounds provide convenient scaffolds for preparing 2-benzyl- and 2-phenethylpiperazines, highlighting their utility in synthesizing complex piperazine derivatives for potential drug discovery efforts (Clark & Elbaum, 2007).

Functional Planar Blatter Radicals

The development of functional 2-phenyl-3H-[1,2,4]triazino[5,6,1-kl]phenoxazin-3-yl (planar Blatter) radicals showcases the innovative synthesis of complex molecules for potential applications in materials science and molecular electronics. These compounds, characterized by various spectroscopic and electrochemical methods, exhibit remarkable structural diversity and potential for further functionalization, suggesting their usefulness in designing new materials with specific electronic properties (Bartos et al., 2019).

G Protein-Biased Dopaminergics

Research on G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure has unveiled a series of high-affinity dopamine receptor partial agonists. These compounds demonstrate a promising concept in neuropsychopharmacology, showing preferential activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This highlights the compound's potential as novel therapeutics for psychiatric disorders, emphasizing the significance of the pyrazolo[1,5-a]pyridine heterocyclic appendage in drug design (Möller et al., 2017).

Antiarrhythmic Activity of Piperazine Derivatives

Piperazine derivatives have been studied for their antiarrhythmic properties. The synthesis and evaluation of a series of 2-[(2-hydroxy-2-R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines demonstrated their potential in developing new antiarrhythmic drugs. This research underscores the importance of structural modifications in piperazine derivatives to enhance their pharmacological profile (Likhosherstov et al., 2003).

Synthesis of Benzamide-Based Antivirals

The synthesis of benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles has been explored for antiviral applications. These compounds showed significant antiviral activities against the H5N1 subtype of the influenza A virus, demonstrating the chemical versatility and therapeutic potential of benzamide-based heterocycles in addressing viral infections (Hebishy et al., 2020).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S2/c1-23(31(25,26)16-6-4-15(27-2)5-7-16)17-9-10-30-20(17)21(24)22-12-14-3-8-18-19(11-14)29-13-28-18/h3-11H,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPIIJWDPYETTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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